molecular formula C7H4BrNO B056826 3-Bromo-4-hydroxybenzonitrile CAS No. 2315-86-8

3-Bromo-4-hydroxybenzonitrile

Cat. No. B056826
CAS RN: 2315-86-8
M. Wt: 198.02 g/mol
InChI Key: HLHNOIAOWQFNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated benzonitriles, including 3-Bromo-4-hydroxybenzonitrile, often involves halogenation reactions where specific substituents are introduced into the benzonitrile structure. Techniques such as bromodeboronation of aryl boronic acids have been applied to synthesize related compounds, showcasing the versatility and adaptability of halogenation methods in organic synthesis (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-hydroxybenzonitrile and related compounds exhibits unique features due to the presence of halogen and hydroxy groups. Studies on isostructures and polymorphs of halogenated 4-hydroxybenzonitriles demonstrate how halogen...X interactions contribute to forming chain-like arrangements and planar sheets, providing insights into the molecular organization and structural motifs common in these compounds (Britton, 2006).

Chemical Reactions and Properties

3-Bromo-4-hydroxybenzonitrile undergoes various chemical reactions, reflecting its reactive nature. The environmental degradation and transformation of bromoxynil, a related compound, have been extensively studied under different conditions, revealing pathways such as reductive debromination and further degradation to simpler molecules. These studies highlight the compound's reactivity towards biological and chemical degradation processes (Knight et al., 2003).

Physical Properties Analysis

The physical properties of 3-Bromo-4-hydroxybenzonitrile, including its solubility, melting point, and stability, are essential for its application in various fields. The polymorphism and solvate formation in structurally related compounds provide valuable information on how these properties can vary with different environmental conditions and molecular arrangements (Britton, 2006).

Scientific Research Applications

  • Organic Synthesis : This compound can be used as a reactant in the synthesis of other organic compounds . The specific application would depend on the target compound being synthesized.

  • Medicinal Chemistry : In the field of medicinal chemistry, 3-Bromo-4-hydroxybenzonitrile could potentially be used in the synthesis of pharmaceutical compounds . The exact application would depend on the specific drug being developed.

  • Materials Science : This compound could potentially be used in the development of new materials . The specific application would depend on the type of material being developed.

  • Pharmacokinetics : 3-Bromo-4-hydroxybenzonitrile could potentially be used in studies of drug absorption, distribution, metabolism, and excretion .

  • Druglikeness : This compound could potentially be used in studies of druglikeness, which is a measure of how “drug-like” a substance is in terms of factors like bioavailability and side effects .

  • Preparation of Tetrazoles : 3-Bromo-4-hydroxybenzonitrile has been used in the preparation of tetrazoles . Tetrazoles are a class of compounds that have applications in various fields, including medicinal chemistry and materials science.

  • Chemical Synthesis : This compound can be used as a building block in the synthesis of complex organic molecules .

  • Pharmaceutical Research : 3-Bromo-4-hydroxybenzonitrile could be used in the development of new pharmaceutical compounds .

  • Material Science : This compound could be used in the synthesis of new materials with unique properties .

  • Biochemical Research : 3-Bromo-4-hydroxybenzonitrile could be used in biochemical research, such as studies on enzyme kinetics or protein-ligand interactions .

  • Analytical Chemistry : This compound could be used as a standard or reference material in analytical chemistry .

  • Environmental Science : 3-Bromo-4-hydroxybenzonitrile could be used in studies on environmental contamination and remediation .

Safety And Hazards

3-Bromo-4-hydroxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye contact, rinse cautiously with water for several minutes . If skin irritation occurs, seek medical advice .

properties

IUPAC Name

3-bromo-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHNOIAOWQFNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177735
Record name 3-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxybenzonitrile

CAS RN

2315-86-8
Record name 3-Bromo-4-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2315-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-hydroxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-hydroxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-cyanophenol (30.0 g, 252 mmol) in acetic acid (450 ml) was treated with N-bromosuccinimide (44.8 g, 252 mmol). The reaction mixture was stirred at RT for 18 h, filtered and the filtrate was concentrated under reduced pressure. The crude material was purified by column chromatography (silica) eluting with chloroform and methanol (99:1) to afford the title compound as a brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-hydroxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-hydroxybenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-hydroxybenzonitrile

Citations

For This Compound
76
Citations
F Machado, L Collin, P Boule - Pesticide science, 1995 - Wiley Online Library
… A similar but clearly different product was obtained by irradiating 3bromo-4-hydroxybenzonitrile and it was deduced that P, cannot be identified as hydrobromic acid. Its …
Number of citations: 22 onlinelibrary.wiley.com
J Kochany, GG Choudhry, GRB Webster - Pesticide science, 1990 - Wiley Online Library
… The present studies infer that su?light may photodegrade I present in natural aquatic environments to the photoproducts 3-bromo-4-hydroxybenzonitrile and eventually 4-…
Number of citations: 32 onlinelibrary.wiley.com
J Kochany - Chemosphere, 1992 - Elsevier
… The main photoproducts were 3-bromo-4-hydroxybenzonitrile (II) and 4-hydroxybenzonitrile (III) but traces of other unstable, unidentified products were detected by HPLC. The …
Number of citations: 17 www.sciencedirect.com
Q Wang, Y Guo, M Wang, W Zhu… - 2015 2nd International …, 2015 - atlantis-press.com
… A solution of 3-bromo-4-hydroxybenzonitrile 3(15.00 g, 75.8 mmol), anhydrous potassium carbonate(41.0 g, 296.7 mmol) and acetone(120 mL) was stirred at room temperature for 0.5h. …
Number of citations: 0 www.atlantis-press.com
J Kochany, GG Choudhry, GRB Webster - Archives of Environmental …, 1990 - Springer
… M aqueous solution of the herbicide 1 in the presence of sodium chloride (10.0 • 10 -3 M) gave rise to the formation of 3-bromo-4-hydroxybenzonitrile (2), 3-bromo-5-chloro-4…
Number of citations: 16 link.springer.com
J Kochany, GG Choudhry, GRB Webster - Chemistry for the Protection of …, 1991 - Springer
… min, plots of the ratios of concentrations of 3-bromo-5chloro-4-hydroxybenzonitrile (.3.) to 1 together with those of 3-chloro-4hydroxybenzonitrile (1) to 3-bromo-4-hydroxybenzonitrile (2) …
Number of citations: 4 link.springer.com
J Kochany, GG Choudhry - Toxicological & Environmental …, 1990 - Taylor & Francis
… The direct photolyses of bromoxynil (1) (ie, Sample A) at around 313 nm gave rise to the generation of 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile as photoproducts, …
Number of citations: 19 www.tandfonline.com
JL Buckland, RF Collins, EM Puiiin - Pesticide Science, 1973 - Wiley Online Library
… (1.3 %) and 3,4,5-trihydroxybenzonitrile (0.6 %) or their hydrolysis products, (c) replacement of one or both bromine atoms by hydrogen, giving 3-bromo-4-hydroxybenzonitrile (1.9 %) …
Number of citations: 63 onlinelibrary.wiley.com
J Kochany, GG Choudhry, GRB Webster - Science of the total environment, 1990 - Elsevier
… Finally, the photoproducts of 1 both in the presence and absence of FAs were 3-bromo-4hydroxybenzonitrile and 4-hydroxybenzonitrile, which were identified with the aid of GC-MS …
Number of citations: 12 www.sciencedirect.com
KE McBride, JW Kenny, DM Stalker - Applied and environmental …, 1986 - Am Soc Microbiol
… This observation is supported by the fact that 3-bromo-4-hydroxybenzonitrile acts as an intermediate substrate for both enzymes. It will be interesting to determine whether these two …
Number of citations: 142 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.